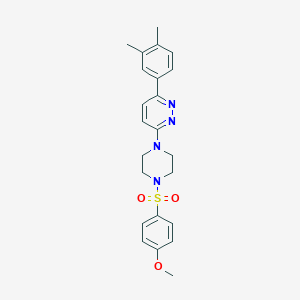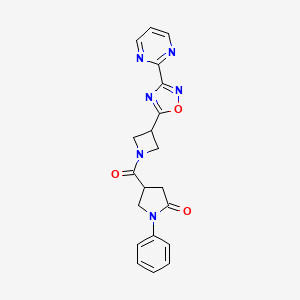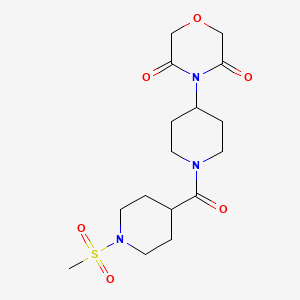
3-Methyl-3,4-pentadienoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3,4-pentadienoic acid ethyl ester is an organic compound with the molecular formula C8H12O2. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structure, which includes an allene moiety, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3,4-pentadienoic acid ethyl ester can be achieved through several methods. One common approach involves the acylation of Wittig reagents. The procedure typically includes the following steps:
- A three-necked, round-bottomed flask is equipped with a nitrogen inlet, a dropping funnel, and a magnetic stirring bar.
- The flask is charged with dichloromethane and ethyl (triphenylphosphoranylidene)acetate, and the solution is stirred under nitrogen.
- Triethylamine is added dropwise, followed by the addition of propionyl chloride.
- The mixture is stirred, evaporated, and the product is extracted using pentane.
- The final product is obtained through distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3,4-pentadienoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into corresponding carboxylic acids.
Reduction: Reduction reactions can yield primary alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents like sodium hydroxide and alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted esters and other derivatives.
Scientific Research Applications
3-Methyl-3,4-pentadienoic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-3,4-pentadienoic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form carboxylic acids and alcohols, which can further participate in biochemical pathways. The allene moiety can engage in unique reactions due to its electron-rich nature, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2,3-pentadienoate: Similar in structure but differs in the position of the double bonds.
Ethyl 3-methylpentanoate: Lacks the allene moiety, making it less reactive in certain reactions.
Ethyl β-methylvalerate: Another ester with a different carbon chain structure.
Uniqueness
3-Methyl-3,4-pentadienoic acid ethyl ester stands out due to its allene moiety, which imparts unique reactivity and stability. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
Properties
InChI |
InChI=1S/C8H12O2/c1-4-7(3)6-8(9)10-5-2/h1,5-6H2,2-3H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNZRXDRIHVYGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-prop-2-enylacetamide](/img/structure/B2358007.png)


![2-{2-[(Oxolan-2-yl)methoxy]acetamido}-1,3-thiazole-5-sulfonyl fluoride](/img/structure/B2358010.png)




![2-[2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-YL]-5-[(2,5-dimethylphenyl)methoxy]phenol](/img/structure/B2358017.png)


![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2358022.png)


